![molecular formula C17H17N3O2 B2890515 2-(3-甲氧基苯基)-N-(吡唑并[1,5-a]吡啶-3-基甲基)乙酰胺 CAS No. 1360391-45-2](/img/structure/B2890515.png)

2-(3-甲氧基苯基)-N-(吡唑并[1,5-a]吡啶-3-基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

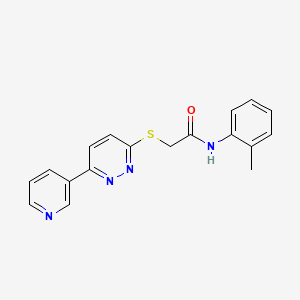

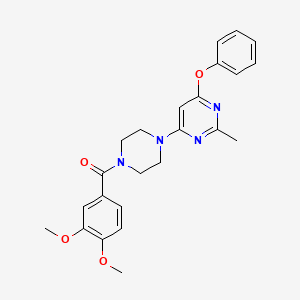

The compound “2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide” is a complex organic molecule that contains a pyrazolo[1,5-a]pyridine core. This core is a fused ring system that is often found in bioactive molecules . The compound also contains a methoxyphenyl group and an acetamide group, which could potentially contribute to its biological activity.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in cross-coupling reactions . The pyrazolo[1,5-a]pyridine core, in particular, is often involved in such reactions .科学研究应用

Cancer Treatment

Compounds with the pyrazolo[1,5-a]pyrimidine scaffold, such as the one , have been identified as potential PI3Kγ inhibitors . PI3Kγ is an enzyme that plays a significant role in the signaling pathways involved in cell growth, proliferation, and survival. By inhibiting this enzyme, these compounds can be used to treat various cancers where PI3Kγ is implicated in the disease pathology.

Immune-Related Disorders

The inhibition of PI3Kγ is not only beneficial for cancer treatment but also for a range of immune-related disorders . Since PI3Kγ is involved in immune cell function, compounds that inhibit this enzyme can modulate the immune response, which is beneficial in conditions like autoimmune diseases and inflammation.

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines have shown promise as antimicrobial agents . Their ability to interfere with bacterial or viral replication makes them valuable in the development of new antibiotics or antiviral drugs, especially in the face of rising antibiotic resistance.

Sedative Agents

Some derivatives of pyrazolo[1,5-a]pyrimidine, such as zaleplon and indiplon, are known for their sedative properties . These compounds can act on the central nervous system to induce sleep or reduce anxiety, making them potential candidates for treating insomnia or anxiety disorders.

Analgesic Effects

The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends to pain management as well . Their analgesic effects can be harnessed to develop new painkillers that may have fewer side effects or reduced risk of dependency compared to current medications.

Antioxidant Properties

These compounds also exhibit antioxidant properties . By neutralizing free radicals, they can prevent or mitigate oxidative stress, which is a factor in many chronic diseases, including neurodegenerative disorders and cardiovascular diseases.

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines can act as inhibitors for various enzymes, such as carboxylesterase and translocator protein . This makes them useful in studying enzyme functions and potentially developing drugs that target these enzymes in specific diseases.

Kinase Inhibition

Selective kinase inhibition is another area where these compounds show potential . Kinases are enzymes that play crucial roles in cell signaling, and their dysregulation is often associated with diseases. By selectively inhibiting certain kinases, it may be possible to treat diseases that are currently difficult to manage.

属性

IUPAC Name |

2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-22-15-6-4-5-13(9-15)10-17(21)18-11-14-12-19-20-8-3-2-7-16(14)20/h2-9,12H,10-11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEALYRUXPAIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Methylpyrazin-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890437.png)

![Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2890439.png)

![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)

![1,6-Dimethyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2890442.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)